N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine
Overview
Description
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyrazole moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of Piperidine: The piperidine ring is alkylated using an appropriate alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.
Coupling Reaction: The pyrazole moiety is then coupled with the alkylated piperidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyrazole ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine in an inert solvent such as dichloromethane.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with hydrogenated nitrogen or pyrazole ring.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidine: Lacks the amine group on the piperidine ring.
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}morpholine: Features a morpholine ring in place of the piperidine ring.
Uniqueness
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine is unique due to its specific combination of a piperidine ring with a pyrazole moiety and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-11(2)17-10-12(8-15-17)9-16(3)13-4-6-14-7-5-13/h8,10-11,13-14H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTIDCWVOXAKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN(C)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148350 | |
Record name | 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-95-7 | |
Record name | 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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